molecular formula C14H10F3NO4 B6383092 4-(4-Methoxy-3-trifluoromethylphenyl)-2-nitrophenol, 95% CAS No. 1262002-73-2

4-(4-Methoxy-3-trifluoromethylphenyl)-2-nitrophenol, 95%

Cat. No. B6383092
CAS RN: 1262002-73-2
M. Wt: 313.23 g/mol
InChI Key: HLSGYZFCTSBISP-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-trifluoromethylphenyl)-2-nitrophenol, 95% (hereinafter referred to as 4-MTP-2NP) is a chemical compound with a variety of applications in both scientific research and industry. This compound is a highly active phenol and has been used in a number of areas, including as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and in the production of polymers.

Scientific Research Applications

4-MTP-2NP has a number of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and in the production of polymers. In addition, 4-MTP-2NP has been studied for its potential use as an antioxidant, as it has been shown to inhibit the oxidation of lipids and proteins. It has also been studied for its potential use as an antimicrobial agent, as it has been found to inhibit the growth of certain bacteria, fungi, and viruses.

Mechanism of Action

The exact mechanism of action of 4-MTP-2NP is not yet fully understood. However, it is believed that the compound acts as a free radical scavenger, meaning that it can neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) that can cause oxidative damage to cells. Additionally, it is believed that 4-MTP-2NP can bind to and inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MTP-2NP are not yet fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, it has been shown to inhibit the oxidation of lipids and proteins, as well as to inhibit the growth of certain bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 4-MTP-2NP in laboratory experiments include its high activity, low cost, and wide availability. Additionally, the compound is relatively stable, making it suitable for use in long-term experiments. However, there are some limitations to using 4-MTP-2NP in laboratory experiments. For example, the compound is not water-soluble, making it difficult to use in aqueous solutions. Additionally, the compound is not particularly stable in the presence of light or heat, making it unsuitable for use in experiments that require exposure to these conditions.

Future Directions

There are a number of potential future directions for the use of 4-MTP-2NP. For example, further research could be conducted to better understand the compound’s mechanism of action and its biochemical and physiological effects. Additionally, the compound could be explored for its potential use as an antioxidant, antimicrobial agent, or as a reagent in organic synthesis. Finally, further research could be conducted to explore the potential applications of 4-MTP-2NP in the production of polymers, as well as its potential use in other industries.

Synthesis Methods

4-MTP-2NP can be synthesized through a three-step process. The first step involves the reaction of 4-methoxy-3-trifluoromethylphenol and nitrosyl chloride in dichloromethane, which yields 4-(4-methoxy-3-trifluoromethylphenyl)-2-nitrochloride as the product. The second step involves the reaction of 4-(4-methoxy-3-trifluoromethylphenyl)-2-nitrochloride with sodium hydroxide in methanol, which yields 4-(4-methoxy-3-trifluoromethylphenyl)-2-nitrophenolate as the product. The final step involves the reaction of 4-(4-methoxy-3-trifluoromethylphenyl)-2-nitrophenolate with sodium borohydride in methanol, which yields 4-(4-methoxy-3-trifluoromethylphenyl)-2-nitrophenol as the product.

properties

IUPAC Name

4-[4-methoxy-3-(trifluoromethyl)phenyl]-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4/c1-22-13-5-3-8(6-10(13)14(15,16)17)9-2-4-12(19)11(7-9)18(20)21/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSGYZFCTSBISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686338
Record name 4'-Methoxy-3-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-3-trifluoromethylphenyl)-2-nitrophenol

CAS RN

1262002-73-2
Record name 4'-Methoxy-3-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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